molecular formula C12H7F3O2S B14056812 2-(2-(Trifluoromethyl)phenyl)thiophene-3-carboxylic acid

2-(2-(Trifluoromethyl)phenyl)thiophene-3-carboxylic acid

Cat. No.: B14056812
M. Wt: 272.24 g/mol
InChI Key: CCGVDVSXNHDXQK-UHFFFAOYSA-N
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Description

2-(2-(Trifluoromethyl)phenyl)thiophene-3-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. The trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Trifluoromethyl)phenyl)thiophene-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. Catalysts and solvents used in the reactions are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Trifluoromethyl)phenyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Cl2, Br2, HNO3/H2SO4

Major Products

Mechanism of Action

The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)thiophene-3-carboxylic acid depends on its specific application:

Properties

Molecular Formula

C12H7F3O2S

Molecular Weight

272.24 g/mol

IUPAC Name

2-[2-(trifluoromethyl)phenyl]thiophene-3-carboxylic acid

InChI

InChI=1S/C12H7F3O2S/c13-12(14,15)9-4-2-1-3-7(9)10-8(11(16)17)5-6-18-10/h1-6H,(H,16,17)

InChI Key

CCGVDVSXNHDXQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CS2)C(=O)O)C(F)(F)F

Origin of Product

United States

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